molecular formula C8H5BrN2S2 B2994846 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338397-18-5

5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B2994846
CAS No.: 338397-18-5
M. Wt: 273.17
InChI Key: UFTVWJQPYZVLHR-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole is a specialized chemical building block incorporating the 1,2,3-thiadiazole heterocycle, a scaffold of significant interest in medicinal and agricultural chemistry . This compound features a 4-bromophenylsulfanyl substituent, which can be further functionalized via cross-coupling reactions, making it a versatile intermediate for synthesizing a diverse array of derivatives for structure-activity relationship (SAR) studies . The 1,2,3-thiadiazole core is a privileged structure in drug discovery, with documented research indicating that analogues in this chemical class exhibit a broad spectrum of biological activities. These include potential antiviral, insecticidal, antifungal, and anticancer properties . Furthermore, 1,2,3-thiadiazole derivatives have been explored as plant activators, capable of inducing systemic acquired resistance in crops . Researchers can employ this compound in the design and synthesis of novel molecules to probe these and other biological mechanisms. Notice for Researchers: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Properties

IUPAC Name

5-(4-bromophenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTVWJQPYZVLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CN=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-bromothiophenol with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biomedical Activities of Thiadiazoles

Thiadiazoles, in general, exhibit a wide range of biological activities, making them valuable in medicinal chemistry . Some of these activities include:

  • Antidiabetic
  • Anticancer
  • Anti-inflammatory
  • Anticonvulsant
  • Antiviral
  • Antihypertensive
  • Antimicrobial

Anticonvulsant Agents

Modifications to the 1,3,4-thiadiazole moiety have demonstrated good potency as anticonvulsant agents with reduced toxicity . For example, a synthesized compound named 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol showed H-bonding for the donor/acceptor group at a range of 4.18–6.88 Å. It displayed 66.67% protection at 100 mg/kg for the maximal electroshock seizure (MES) method and 80% protection at 100 mg/kg in the pentylenetetrazole (PTZ) method .

Anticancer Activity

Certain 2,5-disubstituted-1,3,4-thiadiazoles have shown anticancer activity . Specific compounds have demonstrated activity against breast and lung cancer cell lines . Imidazo-Thiadiazole hybrids have also exhibited growth-inhibiting activities against tumor cell lines .

Antiviral Activity

1,2,3-thiadiazole hybrid structures have shown antiviral activities . The incorporation of a 1,3,4-oxadiazole moiety into the structure of 1,2,3-thiadiazoles significantly increased anti-TMV (Tobacco Mosaic Virus) activity .

Crop Protection

1,2,3-Thiadiazole compounds have applications as crop protecting agents .

Arsenic Exposure Amelioration

Thiadiazole derivatives are being explored as reagents that can ameliorate the effects of arsenic exposure in vivo, potentially preventing diseases associated with arsenic exposure .

Potential Applications Based on Related Compounds:

Given the diverse activities of thiadiazoles and their derivatives, 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole may have potential applications in:

  • Pharmaceutical Research: As a building block for synthesizing novel compounds with desired biological activities .
  • Agrochemicals: As a crop protecting agent, potentially exhibiting antifungal, antiviral, or insecticidal properties .
  • Material Science: As a component in developing new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis or interferes with essential enzymes, leading to cell death.

    Anticancer Activity: It inhibits key enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (Compound 93): This derivative exhibits potent anti-HIV activity (IC₅₀ = 3.59 µg/mL), outperforming lamivudine (IC₅₀ = 14.8 µg/mL). The dual bromine substitution at ortho and para positions increases cytotoxicity compared to mono-substituted derivatives, though it reduces the selective index .
  • 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid : The chlorine atom and carboxylic acid group enhance enzyme-binding specificity, as demonstrated in crystal structure studies with rat hydroxy acid oxidase. This highlights how halogen choice and additional functional groups modulate target affinity .

Isosteric Replacements

  • 5-Cyano-1-methylpyrrole: A bioisostere of 4-cyclopropyl-1,2,3-thiadiazole, this pyrrole derivative shares similar necroptosis inhibition profiles, suggesting overlapping mechanistic pathways despite differing heterocyclic cores .

Isomeric Thiadiazoles

  • 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole: The 1,3,4-thiadiazole isomer is more extensively studied due to its stability and versatility in forming derivatives.

Heterocyclic Analogues

  • 5-(2-Hydroxypropyl)sulfanyl-1,2,3-triazole : Replacing the thiadiazole with a triazole ring reduces sulfur content but introduces additional nitrogen atoms, which may enhance antifungal activity through altered binding modes .

Substituent Effects on Activity and Stability

  • Para vs. Ortho Substitution : Para-substituted bromophenyl derivatives (e.g., 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole) exhibit higher cytotoxicity than ortho-substituted counterparts due to improved steric alignment with biological targets .
  • Thermal Stability : 5-Arylthio-1,2,3-thiadiazoles, including the target compound, undergo rearrangement to dithiins at elevated temperatures (e.g., 120°C in DMF/NaH), limiting their utility in high-temperature applications. This contrasts with more thermally stable 1,3,4-thiadiazoles .

Data Table: Key Comparative Properties

Compound Name Structure Biological Activity Key Properties Reference
This compound 1,2,3-Thiadiazole with 4-Br-Ph-S- Necroptosis inhibition, antiviral High lipophilicity, thermal lability
5-(2,4-Dibromophenyl)-1,2,3-thiadiazole 1,2,3-Thiadiazole with 2,4-Br₂-Ph Anti-HIV (IC₅₀ = 3.59 µg/mL) High cytotoxicity, low selectivity
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole 1,3,4-Thiadiazole with NH₂, 4-Br-Ph Biochemical scaffold Improved solubility, stable
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid 1,2,3-Thiadiazole with Cl-Ph-S- and COOH Enzyme inhibitor (IC₅₀ < 1 µM) High target specificity

Biological Activity

5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring substituted with a bromophenyl group. This structural configuration is crucial for its biological activity, as the presence of electron-withdrawing groups like bromine can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) for related thiadiazole derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenMIC (μg/mL)
This compoundStaphylococcus aureus0.22
Related ThiadiazoleEscherichia coli0.25
Another DerivativePseudomonas aeruginosa0.30

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that similar compounds exhibit antiproliferative effects against various cancer cell lines. For example, one study demonstrated that a thiadiazole derivative had an IC50 value of 1.7 μM against human pancreatic cancer cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
This compoundA549 (Lung)0.794
Related CompoundMCF-7 (Breast)1.78
Another DerivativeHT-29 (Colon)1.16

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives are notable. In various studies, compounds similar to this compound have been tested using models such as the maximal electroshock seizure (MES) test. These compounds often display significant protective effects against seizures comparable to standard anticonvulsants like phenytoin .

Table 3: Anticonvulsant Activity of Thiadiazole Derivatives

CompoundTest MethodED50 (mg/kg)
This compoundMES20
Related CompoundPhenobarbital-induced sleep test15

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazoles revealed that they could inhibit biofilm formation in Staphylococcus epidermidis, suggesting their potential use in treating biofilm-associated infections .
  • Cancer Treatment : In vitro studies on lung carcinoma cells demonstrated that certain thiadiazole derivatives induced apoptosis without affecting normal cell viability, indicating their selective action against cancer cells .
  • Seizure Management : Research utilizing animal models showed that specific thiadiazole compounds significantly reduced seizure frequency and duration compared to controls .

Q & A

Q. What are the common synthetic routes for 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole, and what reaction conditions are typically employed?

The synthesis often involves copper-catalyzed cross-coupling reactions between 4-bromophenylthiol and halogenated 1,2,3-thiadiazole derivatives. Key conditions include moderate temperatures (~70°C), CuI catalysts, and inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction progress is monitored via TLC or HPLC, with yields averaging 60–75% after purification by column chromatography .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR spectroscopy (1H and 13C) identifies proton environments and carbon frameworks, with aromatic protons typically appearing at δ 7.2–7.8 ppm.
  • FT-IR confirms sulfur and nitrogen functional groups (e.g., C-S stretches at ~650 cm⁻¹).
  • Mass spectrometry (ESI-TOF) validates molecular weight (e.g., m/z ≈ 297 for C₉H₆BrN₃S₂).
  • X-ray crystallography resolves crystal packing and bond angles, as demonstrated in structurally analogous thiadiazoles .

Q. What preliminary biological activities have been reported for this compound?

Studies on related thiadiazoles suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) and potential apoptosis-inducing effects in cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells). These activities are attributed to sulfur-mediated membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst optimization : Screen Cu(I)/Cu(II) catalysts (e.g., CuI vs. CuBr) to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Flow chemistry : Continuous flow reactors enable precise temperature control (70±2°C) and reduce side reactions like thiol oxidation .
  • Automated purification : Flash chromatography systems with UV detection ensure consistent compound purity (>95%) .

Q. How can computational methods predict reactivity or regioselectivity in substitution reactions?

  • Density Functional Theory (DFT) : Models electron density distributions to identify electrophilic/nucleophilic sites (e.g., sulfur atoms in the thiadiazole ring).
  • Molecular docking : Predicts binding affinities for biological targets (e.g., bacterial enzymes) by simulating ligand-receptor interactions.
  • Kinetic studies : Compare computed activation energies (ΔG‡) with experimental rate constants to validate mechanistic pathways .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay standardization : Use CLSI guidelines for antimicrobial testing to ensure reproducibility.
  • Purity verification : Employ HPLC (>98% purity) to exclude confounding effects from impurities.
  • Dose-response studies : Establish full concentration-response curves (e.g., 0.1–100 µM) to confirm potency thresholds.
  • Structural analogs : Compare activity across derivatives (e.g., bromophenyl vs. fluorophenyl substituents) to isolate SAR trends .

Q. What strategies are effective for analyzing degradation products under oxidative conditions?

  • LC-MS/MS : Identifies sulfoxide/sulfone derivatives formed via sulfur oxidation.
  • Stability studies : Monitor compound integrity in PBS (pH 7.4) at 37°C over 48 hours.
  • Radical trapping : Add antioxidants (e.g., BHT) during synthesis/storage to mitigate degradation .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
CatalystCuI (10 mol%)+15%
Temperature70°C+20%
SolventDMF+10%

Q. Table 2. Biological Activity Comparison

DerivativeTarget OrganismIC₅₀/MICReference
5-[(4-Bromophenyl)sulfanyl]-thiadiazoleS. aureus8 µg/mL
5-(4-Fluorophenyl) analogE. coli32 µg/mL

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